molecular formula C17H22N2O4 B14403331 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid CAS No. 88103-55-3

4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid

Cat. No.: B14403331
CAS No.: 88103-55-3
M. Wt: 318.4 g/mol
InChI Key: SQVKNXIHHSZWHT-UHFFFAOYSA-N
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Description

4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound has been synthesized to improve the water solubility and biological safety of melatonin while retaining its sleep aid function .

Preparation Methods

The synthesis of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves the introduction of a sulfonate group to melatonin. The process begins with the treatment of melatonin with sodium hydride (NaH) and 1,4-butane sulfone in tetrahydrofuran (THF). This reaction enhances the water solubility of the compound significantly .

Chemical Reactions Analysis

4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves its interaction with melatonin receptors in the brain. By binding to these receptors, it helps regulate the sleep-wake cycle and circadian rhythms. The compound’s enhanced solubility allows for better absorption and bioavailability, leading to more effective sleep regulation .

Comparison with Similar Compounds

Compared to other melatonin derivatives, 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid stands out due to its significantly improved water solubility and lower cytotoxicity. Similar compounds include:

These compounds share similar core structures but differ in their solubility and biological safety profiles, making this compound a unique and valuable derivative for research and therapeutic applications.

Properties

CAS No.

88103-55-3

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]butanoic acid

InChI

InChI=1S/C17H22N2O4/c1-12(20)18-8-7-13-11-19(9-3-4-17(21)22)16-6-5-14(23-2)10-15(13)16/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

SQVKNXIHHSZWHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O

Origin of Product

United States

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